

Mechanistic Profiling of Avibactam Sodium Hydrate: A Technical Guide for Resistance Characterization

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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1574185

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Executive Summary

This technical guide provides a rigorous framework for utilizing **Avibactam Sodium Hydrate** (NXL-104) in the study of bacterial resistance mechanisms. Unlike legacy

-lactam-based inhibitors (e.g., clavulanate, tazobactam) that function as "suicide substrates," avibactam utilizes a diazabicyclooctane (DBO) scaffold to function as a reversible covalent inhibitor. This distinction is critical for experimental design, particularly when investigating the kinetics of enzyme inhibition and the evolution of resistance in Enterobacterales and *Pseudomonas aeruginosa*.

This document details the physicochemical properties, mechanistic basis, and validated protocols for deploying avibactam as a chemical probe to distinguish between serine carbapenemases (Class A/D) and metallo-

-lactamases (Class B), and to characterize emerging resistance phenotypes.

Part 1: Mechanistic Foundation

The Diazabicyclooctane (DBO) Paradigm

The efficacy of avibactam stems from its thermodynamic reversibility. Upon binding to the active site serine of a

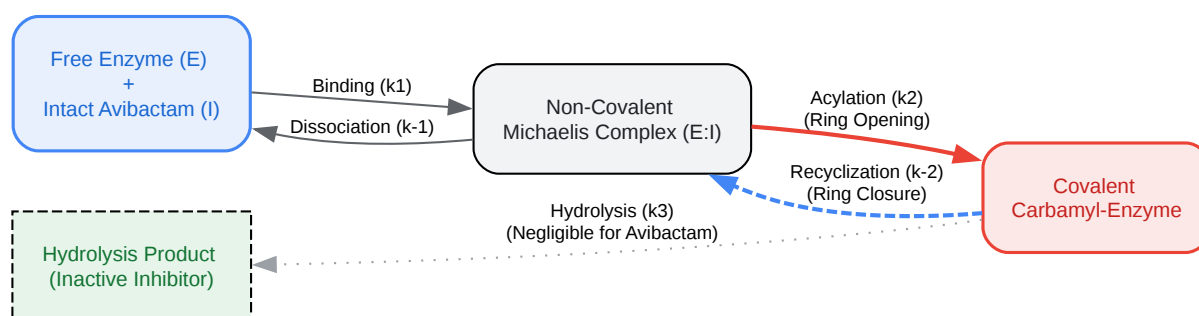
-lactamase, the DBO ring opens to form a covalent carbamyl-enzyme complex. Crucially, this complex is resistant to hydrolysis. Instead of being degraded (turnover), the reaction reverses: the ring recyclizes, regenerating the intact avibactam molecule, which can then inhibit additional enzyme molecules.[1][2][3][4]

Target Spectrum:

- Class A (Serine Penicillinases/Carbapenemases): High potency against KPC, CTX-M, TEM, SHV.
- Class C (Cephalosporinases): Potent inhibition of AmpC (chromosomal and plasmid-mediated).[5]
- Class D (Oxacillinases): Active against specific variants like OXA-48; limited activity against Acinetobacter OXA-carbapenemases (e.g., OXA-23).
- Class B (Metallo-lactamases): Inactive. Avibactam does not chelate zinc or inhibit MBLs (NDM, VIM, IMP).

Visualization: The Reversible Covalent Cycle

The following diagram illustrates the kinetic distinction between avibactam's reversible cycling and the irreversible hydrolysis path of traditional substrates.



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Caption: Kinetic pathway of Avibactam inhibition. Note the dominant reversible recyclization pathway (blue dashed line) versus the negligible hydrolysis pathway typical of suicide inhibitors.

Part 2: Experimental Design Strategy

Differentiating Resistance Mechanisms

Avibactam is an essential tool for "gap analysis" in resistance profiling. By comparing MICs of a partner

-lactam (e.g., Ceftazidime) with and without Avibactam, researchers can infer the underlying resistance mechanism.

Phenotype	Ceftazidime (CAZ) MIC	CAZ + Avibactam MIC	Probable Mechanism
ESBL / AmpC	High (> 8 mg/L)	Low (\leq 4 mg/L)	Serine -lactamase (CTX-M, SHV, AmpC).
KPC / OXA-48	High (> 8 mg/L)	Low (\leq 4 mg/L)	Serine Carbapenemase.
MBL (NDM/VIM)	High (> 8 mg/L)	High (> 8 mg/L)	Metallo- -lactamase (Class B).
Porin Loss + Efflux	High	Intermediate/High	Non-enzymatic resistance (often seen in <i>P. aeruginosa</i>).
KPC Variant	High	High	Specific KPC mutations (e.g., D179Y) conferring avibactam resistance.

The "KPC Variant" Trap

A critical phenomenon in drug development is the emergence of KPC variants (e.g., KPC-3 variants with D179Y substitutions) that confer resistance to Ceftazidime-Avibactam. These mutations alter the active site to prevent avibactam binding or trap it, but often restore susceptibility to Meropenem by destabilizing the enzyme's ability to hydrolyze carbapenems.

- Experimental Tip: If an isolate is CAZ-AVI Resistant but Meropenem Susceptible, sequence blaKPC immediately.

Part 3: Core Protocols

Protocol A: Preparation of Avibactam Sodium Hydrate Stock

Safety Note: Avibactam is a potent inhibitor. Handle with PPE. Solubility: Soluble in water (>50 mg/mL) and DMSO. Water is preferred for biological compatibility.

- Calculation:
 - Molecular Weight (Avibactam Sodium): ~287.23 g/mol .
 - Target Stock Concentration: 10 mg/mL (10,000 mg/L).
 - Note: Adjust for purity and water content (hydrate form) listed on the CoA.
 - Formula:
- Dissolution:
 - Weigh powder into a sterile polypropylene tube.
 - Add sterile distilled water (or PBS pH 7.2) to volume.
 - Vortex gently until fully dissolved (solution should be clear/colorless).
- Sterilization:
 - Filter through a 0.22 μm PES membrane (Low protein binding).

- Storage:
 - Aliquot into small volumes (e.g., 100 L) to avoid freeze-thaw cycles.
 - Store at -80°C (Stable for >6 months). Store at -20°C for up to 1 month.

Protocol B: Fixed-Concentration MIC Determination

The CLSI and EUCAST standard for avibactam testing utilizes a fixed concentration of the inhibitor while titrating the partner antibiotic.

Reagents:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Ceftazidime (CAZ) serial dilutions (0.06 – 128 mg/L).
- Avibactam stock (prepared above).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow:

- Prepare Plates: In a 96-well plate, dispense CAZ serial dilutions (50 L) across columns 1-11.
- Add Avibactam: Add Avibactam to all wells to achieve a final fixed concentration of 4 mg/L.
 - Calculation: If adding 25 L of Avibactam solution to a final 100 L well volume, the working solution must be 16 mg/L (4x).
- Inoculum: Prepare bacterial suspension to 0.5 McFarland. Dilute 1:100 in CAMHB. Add 50 L to wells (Final inoculum: CFU/mL).

- Incubation: 35°C ± 2°C for 16-20 hours.
- Readout: The MIC is the lowest concentration of CAZ that inhibits visible growth in the presence of 4 mg/L Avibactam.

Protocol C: Double-Disc Synergy Test (DDST) for MBL Detection

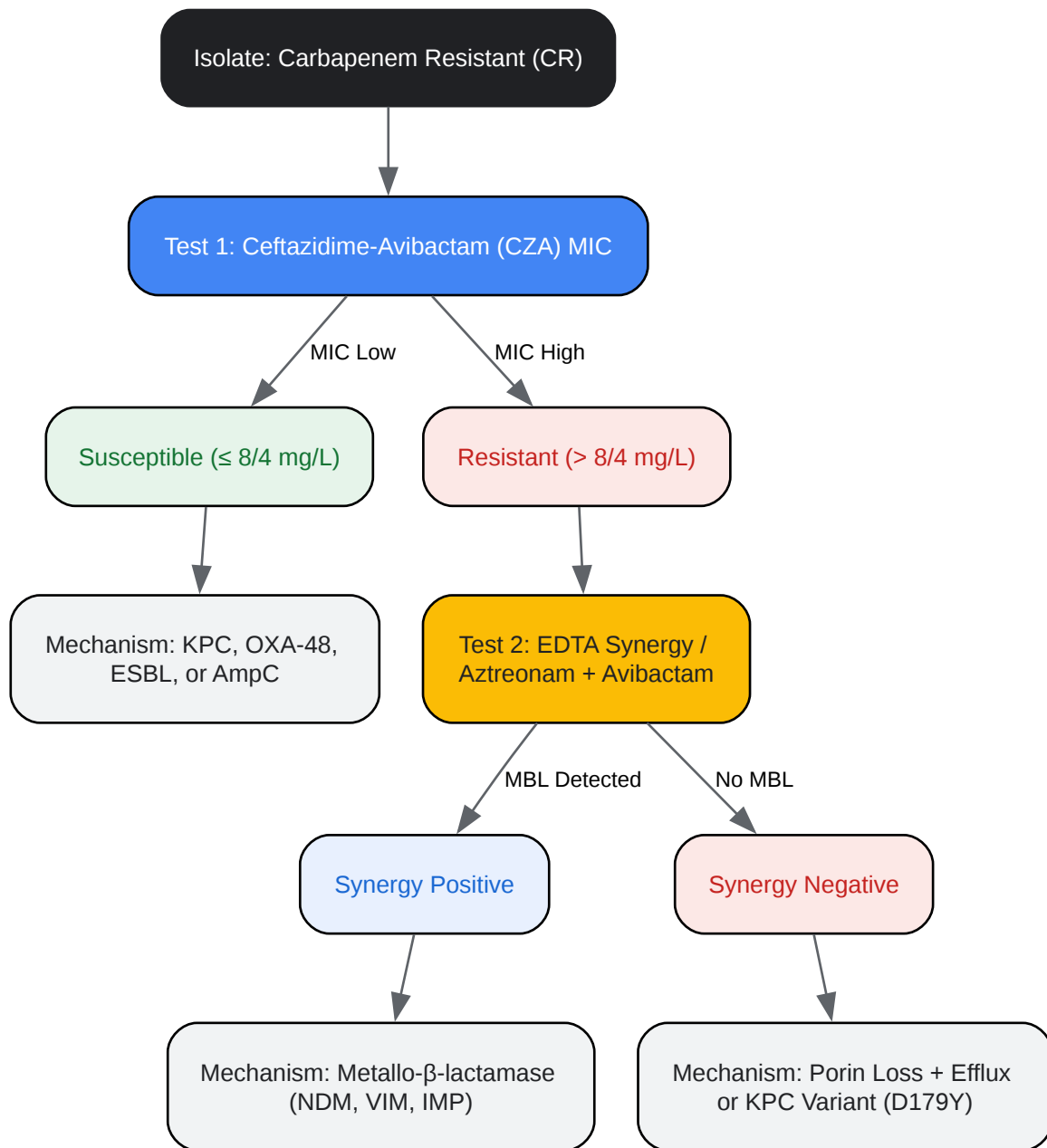
This protocol differentiates MBLs (Avibactam resistant) from Serine Carbapenemases.

- Lawn Preparation: Swab a Mueller-Hinton Agar plate with a 0.5 McFarland suspension of the test isolate.
- Disc Placement:
 - Place a Ceftazidime-Avibactam (CZA) disc.[\[9\]](#)[\[10\]](#)
 - Place an Aztreonam (ATM) disc 20 mm away (center-to-center).[\[10\]](#)
 - Rationale: MBLs hydrolyze CZA but cannot hydrolyze Aztreonam. However, MBL producers often co-express ESBLs/AmpC that hydrolyze Aztreonam.
- Interpretation:
 - Synergy (Ghost Zone): If the zone of inhibition around the Aztreonam disc expands towards the CZA disc, the isolate likely produces an MBL. Avibactam (diffusing from the CZA disc) inhibits the co-expressed ESBL/AmpC, allowing Aztreonam to kill the MBL-producing bacteria.

Part 4: Resistance Characterization Workflow

The following decision tree outlines the logical flow for characterizing a Gram-negative isolate exhibiting

-lactam resistance.



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Caption: Logical workflow for classifying carbapenem-resistant isolates using Avibactam as a diagnostic probe.

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